2-(Chloromethyl)-7-methoxynaphthalene
Description
2-(Chloromethyl)-7-methoxynaphthalene is a naphthalene derivative featuring a chloromethyl (-CH₂Cl) group at position 2 and a methoxy (-OCH₃) group at position 5. This compound is of interest in organic synthesis due to the reactivity of the chloromethyl group, which enables nucleophilic substitution reactions, and the methoxy group, which influences electronic properties and regioselectivity. Its applications span pharmaceuticals, agrochemicals, and materials science, though its toxicological profile requires careful handling due to the chloromethyl moiety .
Properties
CAS No. |
405096-81-3 |
|---|---|
Molecular Formula |
C12H11ClO |
Molecular Weight |
206.67 g/mol |
IUPAC Name |
2-(chloromethyl)-7-methoxynaphthalene |
InChI |
InChI=1S/C12H11ClO/c1-14-12-5-4-10-3-2-9(8-13)6-11(10)7-12/h2-7H,8H2,1H3 |
InChI Key |
FPQNJEVGECQYFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2)CCl)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-7-methoxynaphthalene typically involves the chloromethylation of 7-methoxynaphthalene. One common method is the reaction of 7-methoxynaphthalene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds through the formation of a chloromethyl carbocation intermediate, which then reacts with the naphthalene ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient separation and purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-7-methoxynaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-(chloromethyl)-7-naphthaldehyde.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alcohols), solvents (ethanol, methanol), catalysts (base or acid catalysts).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation Reactions: 2-(Chloromethyl)-7-naphthaldehyde.
Reduction Reactions: 2-Methyl-7-methoxynaphthalene.
Scientific Research Applications
2-(Chloromethyl)-7-methoxynaphthalene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-7-methoxynaphthalene depends on the specific reactions it undergoes. For example, in substitution reactions, the chloromethyl group acts as an electrophile, reacting with nucleophiles to form new bonds. In oxidation reactions, the methoxy group can be converted to a carbonyl group, altering the compound’s reactivity and properties.
Comparison with Similar Compounds
Key Research Findings
- Reactivity : Chloromethyl groups enable versatile functionalization (e.g., nucleophilic substitution to form alcohols or amines), but competing elimination reactions require controlled conditions .
- Crystal Packing : Methoxy and chloromethyl groups influence molecular stacking via hydrogen bonding (e.g., O–H⋯O=C interactions in 2-hydroxy-7-methoxy derivatives ).
- Toxicity Trade-offs : Chloromethyl derivatives offer synthetic utility but necessitate stringent safety protocols compared to methoxy or alkyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
